molecular formula C36H49NO12 B10753013 Acetylaconitine;3-Acetylaconitine

Acetylaconitine;3-Acetylaconitine

Cat. No.: B10753013
M. Wt: 687.8 g/mol
InChI Key: RIPYIJVYDYCPKW-XUWUDDPCSA-N
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Description

Acetylaconitine: 3-Acetylaconitine , is a diterpenoid alkaloid derived from the Aconitum plant species. This compound is part of a larger group of alkaloids known for their complex structures and significant biological activities. Acetylaconitine has been studied for its potential therapeutic applications, particularly in traditional medicine, where it has been used for its analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetylaconitine typically involves the acetylation of aconitine, a parent compound found in Aconitum plants. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired position on the aconitine molecule .

Industrial Production Methods: Industrial production of Acetylaconitine involves the extraction of aconitine from Aconitum plant sources, followed by its chemical modification through acetylation. The process includes several purification steps to isolate the desired compound with high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetylaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Acetylaconitine with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Acetylaconitine exerts its effects primarily through its interaction with sodium channels in cell membranes. By binding to these channels, it alters their permeability, leading to an influx of sodium ions. This action can result in various physiological effects, including analgesia and antiarrhythmic activity. The compound’s ability to modulate sodium channels is a key factor in its therapeutic potential .

Comparison with Similar Compounds

Uniqueness of Acetylaconitine: Acetylaconitine is unique due to its specific acetylation, which can enhance its biological activity and reduce its toxicity compared to its parent compound, aconitine. This modification allows for more targeted therapeutic applications and improved safety profiles .

Properties

Molecular Formula

C36H49NO12

Molecular Weight

687.8 g/mol

IUPAC Name

[(1S,5R,8R,13R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1

InChI Key

RIPYIJVYDYCPKW-XUWUDDPCSA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC

Origin of Product

United States

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